Methyl 4,4,5,5,6,6,6-heptafluorohexanoate

Description

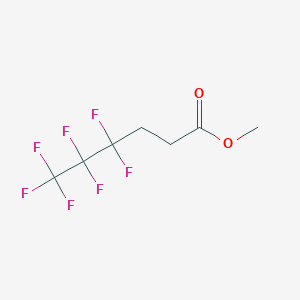

Methyl 4,4,5,5,6,6,6-heptafluorohexanoate (CAS: 2070-60-2) is a fluorinated ester with the molecular formula C₇H₇F₇O₂. Its structure features a hexanoate backbone substituted with seven fluorine atoms at the 4, 5, and 6 positions, terminated by a methyl ester group. Key properties include:

- Molecular weight: 256.1 g/mol.

- Collision cross-section (CCS): Predicted values range from 166.4 Ų ([M-H]⁻) to 177.7 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

- Synthetic availability: Commercially available at 95% purity .

This compound is notable for its electron-withdrawing fluorine substituents, which enhance thermal stability and chemical inertness, making it valuable in polymer chemistry, coordination complexes, and organic synthesis.

Properties

IUPAC Name |

methyl 4,4,5,5,6,6,6-heptafluorohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F7O2/c1-16-4(15)2-3-5(8,9)6(10,11)7(12,13)14/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGVLAVHRNOQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895391 | |

| Record name | Methyl 4,4,5,5,6,6,6-heptafluorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070-60-2 | |

| Record name | Methyl 4,4,5,5,6,6,6-heptafluorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination Techniques

The introduction of fluorine atoms into the hexanoate chain is commonly achieved through selective fluorination reactions of precursor compounds such as hexanoic acid derivatives or cyclic fluorinated intermediates.

- Starting Materials: Hexafluorinated cyclic compounds such as 1,2-dichlorohexafluorocyclohexene or perfluoroadipic acid derivatives are often used as precursors.

- Oxidation and Halogenation: Aqueous permanganate oxidation of cyclic fluorinated intermediates yields perfluorinated acids, which are subsequently halogenated (e.g., chlorinated) to form acyl chlorides or acid chlorides suitable for esterification.

- Use of Phosphorus Pentachloride or Thionyl Chloride: These reagents convert perfluorinated acids to their corresponding acid chlorides, which are key intermediates for ester formation. Phosphorus pentachloride has been reported to give moderate yields (~35%) for perfluoroadipyl chloride, a close analog.

Esterification Process

- Ester Formation: The perfluorinated acid chloride intermediate reacts with methanol under controlled conditions to form the methyl ester. This esterification is typically performed with an excess of methanol to drive the reaction to completion.

- Azeotropic Removal of Water: To ensure high yield, water formed during esterification is removed azeotropically, often using benzene or similar solvents to shift equilibrium toward ester formation.

- Yields: Esterification yields for similar fluorinated esters range from 85-90%, indicating efficient conversion of acid chlorides to methyl esters.

Alternative Synthetic Routes

- Radical Iododecarboxylation: Carboxylate esters can be converted to fluoroalkyl iodides via free-radical iododecarboxylation, which then serve as intermediates for further functionalization or fluorination steps.

- Photochemical Reactions: Fluoroalkyl iodides derived from this compound can undergo photochemical reactions with reagents like tetraethyl pyrophosphite to incorporate phosphonate ester groups, demonstrating the versatility of the intermediate esters in fluorine chemistry.

Summary Table of Preparation Steps and Conditions

Research Findings and Considerations

- The fluorination pattern in this compound requires precise control of reaction conditions to avoid over- or under-fluorination.

- The use of cyclic fluorinated intermediates facilitates regioselective fluorination and subsequent ring-opening to linear esters.

- Esterification yields are generally high when water removal is efficiently managed.

- Radical and photochemical methods expand the utility of the methyl ester intermediate for further functionalization, demonstrating the compound’s role as a versatile synthetic building block in fluorine chemistry.

- Purity of the final product is critical, often achieved through multiple recrystallizations or chromatographic techniques, with purity levels reaching up to 99.8 mol % in analogous fluorinated diols.

Chemical Reactions Analysis

Methyl 4,4,5,5,6,6,6-heptafluorohexanoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to yield heptafluorohexanoic acid and methanol under acidic or basic conditions.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4,4,5,5,6,6,6-heptafluorohexanoate has several applications in scientific research:

Chemistry: It is used as a reagent and catalyst in various organic synthesis reactions due to its stability and reactivity.

Biology: Its derivatives are studied for their potential use in biological systems, particularly in drug delivery and imaging.

Medicine: Research is ongoing to explore its potential as a component in pharmaceuticals, especially in formulations requiring high stability.

Mechanism of Action

The mechanism by which Methyl 4,4,5,5,6,6,6-heptafluorohexanoate exerts its effects is primarily through its interactions with other molecules in chemical reactions. Its high electronegativity due to the presence of multiple fluorine atoms makes it a strong electron-withdrawing group, influencing the reactivity of the compound. This property is utilized in various catalytic and synthetic processes .

Comparison with Similar Compounds

Structural and Functional Analogues

Fluorinated Esters

Methyl Heptafluorobutyrate (CAS: 356-24-1)

- Formula : C₅H₃F₇O₂.

- Key differences : Shorter carbon chain (C4 vs. C6) reduces lipophilicity and boiling point. Used as a solvent in specialty reactions .

Methyl Heptafluoroisobutyrate (CAS: 680-05-7)

- Formula : C₅H₃F₇O₂.

- Key differences : Branched fluorinated chain (isobutyrate) increases steric hindrance, altering reactivity in polymer crosslinking .

Prop-2-yn-1-yl 4,4,5,5,6,6,6-Heptafluorohexanoate Application: Used in azide-alkyne "click" reactions to synthesize fluorinated polyurethanes for energetic composites .

Non-Fluorinated Esters

Methyl 6-(2,5-Dimethoxyphenyl)hexanoate Structure: Aromatic (2,5-dimethoxyphenyl) substituent replaces fluorinated chain. Properties: Higher polarity due to methoxy groups; used in pharmaceutical intermediates. Synthesized via Clemmensen reduction of ketone precursors .

Methyl 6-(2,5-Dimethoxyphenyl)-6-oxohexanoate Key difference: Ketone group at position 6 introduces reactivity toward nucleophiles (e.g., Grignard reagents) .

Physicochemical Properties

Key observations :

- Fluorination lowers pKa (increased acidity) compared to non-fluorinated acids (e.g., hexanoic acid, pKa ~4.88).

- Longer fluorinated chains (C6 vs. C4) improve thermal stability and reduce volatility.

Coordination Chemistry and Material Science

Europium(III) Complexes Ligand: 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)hexane-1,3-dione (hth). Performance: Fluorine substituents enhance luminescence quantum yield by reducing non-radiative decay. Used in OLEDs and PMMA-doped films .

Neodymium(III) Complexes

- Ligand : HL2 (4,4,5,5,6,6,6-heptafluorohexane-1,3-dione).

- Role : Fluorinated ligands improve solubility in organic matrices and luminescence efficiency in near-infrared devices .

Comparison with non-fluorinated ligands:

- Fluorinated ligands exhibit higher electron-withdrawing effects, stabilizing metal-ligand charge-transfer states.

- Example: Eu(hth)₃phen shows 4× higher luminescence efficiency than non-fluorinated analogues .

Biological Activity

Methyl 4,4,5,5,6,6,6-heptafluorohexanoate is a fluorinated compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes multiple fluorine atoms, which can influence its chemical reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in various fields, including medicinal chemistry and environmental science.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of fluorine atoms significantly alters the physical and chemical properties of the compound compared to its non-fluorinated analogs. This modification can enhance lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Weight | 250.07 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays have shown effectiveness against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes due to the compound's lipophilic nature.

- Case Study : A study conducted on the antimicrobial efficacy of several fluorinated compounds included this compound. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). These assays measure the ability of a compound to scavenge free radicals and reduce ferric ions.

- Findings : In DPPH assays, the compound exhibited an IC50 value of approximately 50 µg/mL. This suggests moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have shown that this compound has a selective cytotoxic effect. While it demonstrates low toxicity towards normal cells (IC50 > 100 µg/mL), it shows higher toxicity against cancer cell lines.

- Research Example : In a study involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 of 25 µg/mL after 48 hours of exposure .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Membrane Disruption : The lipophilic nature allows it to integrate into microbial membranes.

- Reactive Oxygen Species Generation : The compound may induce oxidative stress in cells.

- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in cellular metabolism has been suggested.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4,4,5,5,6,6,6-heptafluorohexanoate?

- Methodological Answer : The ester is typically synthesized via esterification of 4,4,5,5,6,6,6-heptafluorohexanoic acid (CAS 356-02-5) using methanol under acid catalysis. Alternatively, fluorinated segments like prop-2-yn-1-yl 4,4,5,5,6,6,6-heptafluorohexanoate can be incorporated into prepolymers via catalyst-free azide-alkyne "click" reactions for advanced material applications .

- Key Data :

- Acid precursor purity: ≥97% .

- Yield optimization: Requires anhydrous conditions due to moisture sensitivity in fluorinated intermediates .

Q. How is the purity and structural integrity of this compound characterized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR is critical for confirming fluorination patterns, while NMR resolves ester methyl group signals (~3.7 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (242.093 g/mol) and detects trace impurities .

- Acid Dissociation Constant (pKa) : The parent acid (4,4,5,5,6,6,6-heptafluorohexanoic acid) has a pKa of 4.18, influencing reactivity in ester hydrolysis studies .

Q. What are the primary applications of this compound in basic research?

- Methodological Answer :

- Polymer Chemistry : Serves as a fluorinated building block in polyurethane (PU) composites. For example, it modifies glycidyl azide prepolymers to enhance reactivity with nano-aluminum (nano-Al) in energetic materials .

- Coordination Chemistry : Derivatives like 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)hexane-1,3-dione (fth) act as ligands in lanthanide complexes for luminescent materials .

Advanced Research Questions

Q. What experimental challenges arise when synthesizing fluorinated esters like this compound?

- Methodological Answer :

- Purification : High fluorine content complicates distillation; fractional crystallization or preparative HPLC is recommended .

- Reactivity Control : Fluorine’s electron-withdrawing effects accelerate ester hydrolysis. Anhydrous conditions and low temperatures (<0°C) mitigate side reactions .

Q. How does this compound enhance material properties in nanoenergetic composites?

- Methodological Answer :

- Mechanism : Fluorinated segments improve interfacial compatibility between nano-Al and polymer matrices, increasing combustion efficiency.

- Experimental Design : Reactive composites are prepared by curing fluorinated prepolymers with isophorone diisocyanate (IPDI) and nano-Al (10–30 wt%), followed by impact sensitivity testing .

- Data :

| Nano-Al Content (wt%) | Burn Rate (m/s) | Impact Sensitivity (J) |

|---|---|---|

| 10 | 1,200 | 5.8 |

| 20 | 1,450 | 4.2 |

| 30 | 1,600 | 3.5 |

Q. What role do derivatives of this compound play in analytical chemistry?

- Methodological Answer :

- Solid-Phase Microextraction (SPME) : The La(III) complex of 4,4,5,5,6,6,6-heptafluorohexanedione selectively concentrates explosives like TNT on SPME fibers, outperforming poly(dimethylsiloxane) controls by 3–5× in adsorption capacity .

- Chromatography : Fluorinated esters improve retention time reproducibility in reverse-phase HPLC for polar analytes .

Q. How are fluorinated esters utilized in studying enzyme inhibition mechanisms?

- Methodological Answer :

- Biological Relevance : The parent acid (4,4,5,5,6,6,6-heptafluorohexanoic acid) inhibits cyclooxygenase (COX) and lipoxygenase (LOX) by competitively binding to arachidonic acid sites, reducing prostaglandin/leukotriene synthesis .

- Experimental Protocol :

Prepare enzyme assays with 0.1–1.0 mM inhibitor.

Monitor UV-Vis absorbance changes (COX: 570 nm; LOX: 234 nm).

Calculate IC values using nonlinear regression .

Contradictions and Limitations

- Enzyme Inhibition : Evidence for COX/LOX inhibition refers to the carboxylic acid form, not the methyl ester. Ester hydrolysis kinetics must be characterized before extrapolating biological activity .

- Luminescent Complexes : Terbium(III) tris-complexes with fluorinated ligands exhibit strong green emission but require UV excitation (310 nm), limiting in vivo imaging applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.